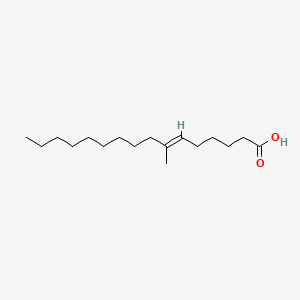

7-Methyl-6-hexadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

56796-89-5 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(E)-7-methylhexadec-6-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h14H,3-13,15H2,1-2H3,(H,18,19)/b16-14+ |

InChI Key |

DINXWFVSXJCVPK-JQIJEIRASA-N |

SMILES |

CCCCCCCCCC(=CCCCCC(=O)O)C |

Isomeric SMILES |

CCCCCCCCC/C(=C/CCCCC(=O)O)/C |

Canonical SMILES |

CCCCCCCCCC(=CCCCCC(=O)O)C |

Synonyms |

7-Me-HDCA 7-methyl-6-hexadecenoic acid |

Origin of Product |

United States |

Natural Occurrence and Distribution of 7 Methyl 6 Hexadecenoic Acid

Marine Biota as Primary Natural Reservoirs

7-Methyl-6-hexadecenoic acid, a branched-chain monounsaturated fatty acid, is predominantly found in marine organisms. Its unique structure, featuring a methyl group at the seventh carbon and a double bond between the sixth and seventh carbons, sets it apart from more common linear fatty acids. This compound has been identified as a constituent of the lipids of various marine invertebrates, suggesting its significant role within marine ecosystems.

Research has consistently identified this compound within several major invertebrate phyla, highlighting its widespread, yet specific, distribution in the marine environment.

The phylum Cnidaria, particularly soft corals, represents a significant reservoir of this compound. mdpi.comnih.gov The compound has been notably identified in corals of the genus Dendronephthya, which are non-symbiotic (azooxanthellate) soft corals. nih.govresearchgate.net In studies of their fatty acid profiles, this compound is considered a useful chemotaxonomic marker for this genus. nih.govresearchgate.net

Invertebrate Phyla

Cnidaria: Corals (e.g., Dendronephthya spp.)

Comparative Abundance in Non-Symbiotic vs. Symbiotic Corals

A distinguishing feature of this compound's distribution is its significantly higher concentration in non-symbiotic (azooxanthellate) corals compared to their symbiotic (zooxanthellate) counterparts. nih.gov In ten species of azooxanthellate Dendronephthya, the average content of this fatty acid was 4.8% of the total fatty acids, with some measurements reaching as high as 7.3%. nih.govnih.gov In contrast, its concentration in symbiotic corals is considerably lower, typically not exceeding 1.1%. This marked difference suggests that the fatty acid may play a role in a compensatory mechanism for the absence of photosynthetic symbionts in azooxanthellate species.

Table 1: Comparative Abundance of this compound in Corals

| Coral Type | Genus Example | Symbiotic Status | Average Abundance (% of Total Fatty Acids) |

|---|---|---|---|

| Soft Coral | Dendronephthya spp. | Azooxanthellate (Non-symbiotic) | 4.8% (up to 7.3%) nih.govnih.gov |

The marine sponge Axinella sinoxea, found in the Persian Gulf, has been identified as another source of this compound. nih.govresearchgate.net Analysis of the fatty acid fractions from this sponge through gas chromatography-mass spectrometry (GC-MS) confirmed the presence of this compound among other monoenoic fatty acids. nih.govresearchgate.net This finding contributes to the understanding of the diverse lipid chemistry within the phylum Porifera. nih.gov

Within the phylum Echinodermata, the sea cucumber Holothuria mexicana has been shown to contain this compound. nih.govacs.org Investigations into the phospholipid fatty acid composition of this holothurian revealed the presence of this novel methyl-branched fatty acid, albeit in relatively low amounts (0.4% of total phospholipid fatty acids). nih.govmdpi.com Its identification alongside another novel compound, 7-methyl-6-octadecenoic acid, in the same organism points to a potential bacterial origin for these branched fatty acids. nih.govmdpi.com

Gorgonians, a type of octocoral, are also known to contain this compound. mdpi.com Studies on the Senegalese gorgonian Leptogorgia piccola identified this unusual fatty acid among more than fifty other fatty acids. researchgate.net The presence of this compound was noted in both white and yellow morphs of the species. researchgate.net

Table 2: Occurrence of this compound in Selected Marine Invertebrates

| Phylum | Class/Order | Species Example | Finding |

|---|---|---|---|

| Cnidaria | Alcyonacea | Dendronephthya spp. | Identified as a major fatty acid, with significantly higher levels in these non-symbiotic corals. nih.govnih.gov |

| Porifera | Demospongiae | Axinella sinoxea | Identified as one of the monoenoic fatty acids in its lipid profile. nih.govresearchgate.net |

| Echinodermata | Holothuroidea | Holothuria mexicana | Identified in the phospholipid fatty acid composition at 0.4% relative abundance. nih.govmdpi.com |

The Ubiquitous Presence of this compound in Diverse Marine Life

A comprehensive examination of the natural occurrence and distribution of the branched-chain fatty acid, this compound, reveals its significant presence across a wide spectrum of marine organisms, from microscopic bacteria to the largest toothed whales. This unique lipid molecule has been identified in various species, highlighting its potential ecological and physiological importance in the marine environment.

The presence of this compound has been documented in several key marine phyla and species. Its distribution suggests diverse roles, potentially related to energy storage and adaptation to specific environmental conditions.

Mollusca: Clams (e.g., Paratapes undulatus)

Recent gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic extract of the clam Paratapes undulatus has identified a rich profile of fatty acids. While a closely related compound, (Z)-7-hexadecenoic acid, methyl ester, was found to be a major component, constituting 32.01% of the total extract, the presence of this compound itself has not been explicitly confirmed in this species. japsonline.com Further research is needed to determine if the detected compound is a derivative or if this compound is also present.

Vertebrate Species: Cetaceans (e.g., Sperm Whale, Physeter macrocephalus)

The blubber of the sperm whale, Physeter macrocephalus, is a known reservoir of this compound. nih.gov Early studies of sperm whale oils demonstrated the presence of this branched-chain fatty acid, with concentrations varying based on the geographic origin of the whales. More recent analyses of sperm whale blubber continue to underscore the dominance of monounsaturated fatty acids in their lipid composition, which includes compounds like this compound. nih.govbiologists.com These fatty acids are crucial for energy storage and insulation in these deep-diving marine mammals. biologists.com

Table 1: Fatty Acid Composition in Sperm Whale Oils

| Fatty Acid | Percentage Range |

| 7-Methyl-7-hexadecenoic acid | 0.37% - 1.37% |

| This compound | 0.23% - 0.68% |

| 5-Methyl-4-hexadecenoic acid | 0.10% - 0.39% |

Data sourced from a 1975 analysis of sperm whale oils from both northern and southern hemispheres.

Microorganisms in Marine Environments

The microbial world, particularly in marine settings, appears to be a significant source of this compound and its isomers. The biosynthesis of this and other branched-chain fatty acids is thought to be of microbial origin. semanticscholar.org

While the direct quantification of this compound in Vibrio alginolyticus is not extensively documented, the bacterium is known to produce a variety of fatty acids. pjoes.comgjesm.net The origin of 7-methyl-6-octadecenoic acid, a related compound found in the sea cucumber Holothuria mexicana, is suggested to be microbial, with Vibrio alginolyticus being a likely candidate. semanticscholar.org This is supported by the fact that both the (E) and (Z) isomers of 7-methyl-6-octadecenoic acid have been identified in a strain of this bacterium. semanticscholar.org

The fatty acid profiles of nitrite-oxidizing bacteria from the genus Nitrospira are characterized by the presence of specific isomers of hexadecenoic acid. nih.govresearchgate.netuni-hamburg.de While these bacteria are known to contain cis-7-hexadecenoic acid and cis-11-hexadecenoic acid, the presence of this compound has not been specifically reported. nih.govresearchgate.netresearchgate.netnih.gov For instance, Nitrospira moscoviensis is noted for producing 11-methyl-hexadecanoic acid. nih.govresearchgate.net The non-esterified form of cis-7-hexadecenoic acid has been isolated from autotrophic bacterial cultures and has been detected in strains of Nitrospira. caymanchem.combiomol.com

Table 2: Major Fatty Acids in Selected Nitrospira Species

| Species | Major Fatty Acids |

| Nitrospira marina | cis-7-Hexadecenoic acid, cis-11-Hexadecenoic acid |

| Nitrospira moscoviensis | cis-7-Hexadecenoic acid, cis-11-Hexadecenoic acid, 11-Methyl-hexadecanoic acid |

Data compiled from studies on the fatty acid profiles of Nitrospira species. researchgate.netnih.gov

Extensive analyses of the fatty acid composition of the cyanobacteria Oscillatoria sancta and Limnothrix planktonica have been conducted. cdnsciencepub.comphytojournal.comekb.egmdpi.comresearchgate.netresearchgate.netpreprints.orgsjp.ac.lk These studies have identified a wide range of fatty acids, including various forms of hexadecenoic acid. However, the presence of this compound has not been reported in the fatty acid profiles of these species. For example, a methanolic extract of Oscillatoria sancta was found to contain compounds such as tetradecanoic acid, phytol (B49457), and linolenic acid, but not the target methyl-branched fatty acid. cdnsciencepub.com Similarly, analyses of Limnothrix planktonica have revealed the presence of palmitic acid, palmitoleic acid, and cis-vaccenic acid, among others, with no mention of this compound. cdnsciencepub.comekb.eg

The marine fungus Microsphaeropsis olivacea has been investigated for its production of secondary metabolites. cdnsciencepub.comcdnsciencepub.comnih.gov Research has led to the isolation of an unusual methyl-branched unsaturated fatty acid, identified as 10-methyl-9Z-octadecenoic acid, and its glyceride. cdnsciencepub.comnih.gov While the study of this fungus mentions that other methyl-branched fatty acids, such as 7-methyl-7-hexadecenoic acid and 7-methyl-6E-hexadecenoic acid, have been found in other marine sources like whale oil, their presence has not been detected in Microsphaeropsis olivacea itself. cdnsciencepub.com

Microorganisms in Marine Environments

Copepods (e.g., freshwater harpacticoid copepod)

The fatty acid profile of the freshwater harpacticoid copepod, Onychocamptus mohammed, has been analyzed in both wild and cultured populations. In wild specimens, the methyl ester of this compound was present at a concentration of 0.20 ± 0.13% of the total fatty acids. researchpublish.comresearchgate.net This level was observed to be slightly lower in cultured individuals, which registered a concentration of 0.11 ± 0.01%. researchpublish.comresearchgate.net The presence of this and other fatty acids is crucial for the nutritional value of these copepods, which serve as a food source for larval stages of various fish and shellfish. researchpublish.com

Oceanic Particulate Matter as an Ecological Sink and Source

Oceanic particulate matter serves as both a repository and a source for a diverse array of organic molecules, including unusual fatty acids. mdpi.comifremer.frifremer.fr Studies have identified various monounsaturated fatty acids within this particulate matter, highlighting its role in the marine organic carbon cycle. ifremer.frifremer.fr The distribution and composition of these fatty acids can vary between different water masses, suggesting that they may serve as biomarkers for specific marine organisms or environmental processes. ifremer.frifremer.fr While direct quantification of this compound in oceanic particulate matter is not extensively detailed in the provided sources, the presence of other unusual and branched-chain fatty acids points to the complex lipid dynamics within this environmental compartment. ifremer.frifremer.fr

Terrestrial and Other Niche Occurrence

While predominantly found in marine environments, this compound has also been identified in some terrestrial plants.

Plant Species (e.g., Ballota nigra subsp. anatolica, Gossypium seeds)

In the plant kingdom, this compound has been reported in the petroleum ether extract of Ballota nigra subsp. anatolica, a plant species endemic to Turkey. researchgate.netijpsrjournal.comscispace.com Analysis of this extract revealed that this compound constituted 1.4% of the total identified fatty acid components. researchgate.netijpsrjournal.com This plant is recognized in folk medicine, and its chemical composition, including its fatty acid profile, is of interest for its potential biological activities. ijpmbs.com

The compound has also been detected in the seeds of cotton (Gossypium species). researchgate.netglobalresearchonline.netresearchgate.netdergipark.org.tr In one analysis of Gossypium seed oil, the (Z)-isomer of 7-Hexadecenoic acid methyl ester was found to be 0.90% of the fatty acid profile. researchgate.net Another study on Gossypium hirsutum seed oil reported the presence of (Z)-7-Hexadecenoic acid, though the exact percentage was not specified in the abstract. researchgate.net A different analysis of cotton seed oil identified 7-hexadecenoic acid at a much lower concentration of 0.19%. dergipark.org.tr This variability suggests that the concentration of this fatty acid in cotton seeds can differ based on the specific cultivar and analytical methods used.

Biosynthesis and Metabolic Pathways of 7 Methyl 6 Hexadecenoic Acid

Proposed Biosynthetic Origins: Emphasis on Microbial Pathways

7-Methyl-6-hexadecenoic acid is a branched-chain monounsaturated fatty acid predominantly found in marine organisms. Its biosynthesis is thought to be of microbial origin, with evidence pointing towards bacterial fatty acid synthesis pathways. This is supported by its presence in marine bacteria, such as Vibrio alginolyticus, and its relative absence in terrestrial plants, suggesting marine-specific biosynthetic routes. gerli.com The compound has been identified in various marine invertebrates, including corals and sponges, often in association with their symbiotic microorganisms. nih.gov For instance, it is particularly abundant in non-symbiotic (azooxanthellate) corals like Dendronephthya spp., where it can constitute up to 7.3% of the total fatty acids. mdpi.com This is significantly higher than in symbiotic (zooxanthellate) corals, which have concentrations of ≤1.1%. The presence of this fatty acid in organisms that host microbial communities strongly suggests that these symbionts are the primary producers.

Integration into Lipid Metabolism of Host Organisms

Once synthesized, likely by associated microbes, this compound is integrated into the lipid metabolism of the host organism. In marine invertebrates, it is incorporated into cellular membranes, where it is thought to play a role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. The methyl branch at the C7 position is believed to decrease membrane rigidity, which is a crucial adaptation for survival in cold-water environments. In host organisms, this fatty acid can be found in various lipid classes, including phospholipids (B1166683) and triglycerides. mdpi.complos.org The host can modify and incorporate this microbially-derived fatty acid into its own lipid pools, highlighting a close metabolic relationship between the host and its microbial symbionts. biorxiv.orgbiorxiv.org

Relationship to De Novo Fatty Acid Synthesis Pathways

The biosynthesis of this compound is distinct from the typical de novo fatty acid synthesis (DNL) pathway found in many organisms, which primarily produces straight-chain fatty acids like palmitic acid. nih.govahajournals.org The DNL pathway starts with acetyl-CoA and builds up the fatty acid chain through a series of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase (FAS). mdpi.com While the backbone of this compound is likely derived from precursors of the DNL pathway, the introduction of the methyl group and the specific positioning of the double bond require additional enzymatic machinery not typically part of the standard DNL process. The biosynthesis of branched-chain fatty acids often utilizes different starter units or involves modifying enzymes that act on intermediates of the main fatty acid synthesis pathway. frontiersin.org

Hypothesized Chain Elongation and Methyl Branching Mechanisms

The formation of this compound involves both chain elongation and methyl branching. The carbon chain is likely built up through a process similar to standard fatty acid elongation. However, the introduction of the methyl group is a key distinguishing step. One proposed mechanism for methyl branching in bacteria involves the use of S-adenosyl-L-methionine (SAM) as a methyl donor. frontiersin.org A methyltransferase enzyme would catalyze the transfer of a methyl group to a specific position on the growing fatty acid chain or a precursor molecule. frontiersin.org The specific enzymes responsible for the methylation at the C7 position of a C16 fatty acid chain have not been fully characterized. The process is thought to be highly specific to ensure the correct positioning of the methyl group, which is crucial for the fatty acid's function.

Comparative Analysis with Other Branched-Chain Fatty Acid Biosynthesis (e.g., Isoprenoid Fatty Acids)

The biosynthesis of this compound can be compared to that of other branched-chain fatty acids, such as isoprenoid fatty acids and iso- and anteiso-methyl-branched fatty acids.

Iso- and Anteiso-Methyl-Branched Fatty Acids: The biosynthesis of these fatty acids, common in some bacteria, utilizes branched-chain amino acids like valine, leucine, and isoleucine as starter units for fatty acid synthesis. frontiersin.org This leads to a methyl branch at the iso (second to last) or anteiso (third to last) position from the methyl end of the fatty acid. frontiersin.org This contrasts with the mid-chain methyl group of this compound.

Isoprenoid Fatty Acids: These are synthesized from isoprene (B109036) units and are characterized by multiple methyl branches at regular intervals. Their biosynthesis is fundamentally different from the fatty acid synthase pathway.

Other Mid-Chain Methyl-Branched Fatty Acids: The biosynthesis of 10-methyl stearic acid in some bacteria is hypothesized to occur via methylation of oleic acid, using SAM as the methyl donor, followed by reduction. frontiersin.org This two-step process involving a methyltransferase and a reductase acting on an unsaturated fatty acid precursor could be a model for the synthesis of this compound.

Table 1: Comparison of Branched-Chain Fatty Acid Biosynthesis

| Fatty Acid Type | Precursor(s) | Branching Mechanism | Example Compound |

|---|---|---|---|

| This compound | Acetyl-CoA, Malonyl-CoA, SAM (hypothesized) | Methyltransferase acting on a fatty acid intermediate (hypothesized) | This compound |

| Iso/Anteiso-Branched | Branched-chain amino acids (Val, Leu, Ile) | Use of branched-chain primers in fatty acid synthesis | 14-methylpentadecanoic acid (iso-C16:0) |

| Isoprenoid | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Polymerization of isoprene units | Phytanic acid |

| Other Mid-Chain Branched | Unsaturated fatty acid, SAM | Methylation of a double bond followed by reduction | 10-Methyl stearic acid |

Enzymatic Considerations in this compound Biogenesis

The biosynthesis of this compound is expected to involve a suite of specific enzymes. While the core fatty acid synthesis machinery is likely conserved, the key enzymes are those responsible for methylation and desaturation.

Methyltransferase: A crucial enzyme would be a methyltransferase that utilizes a methyl donor like S-adenosyl-L-methionine (SAM) to add a methyl group at the C7 position of a C16 fatty acid precursor. frontiersin.org The specificity of this enzyme would be critical for determining the final structure of the fatty acid.

Desaturase: A desaturase enzyme is responsible for introducing the double bond at the C6-C7 position. In fatty acid biosynthesis, desaturases are highly specific for the position of the double bond they create. mdpi.compnas.org The desaturase involved in this pathway would need to recognize the 7-methylated C16 acyl chain as a substrate. The interplay between the methylation and desaturation steps is a key area for further research. It is possible that methylation precedes desaturation, or vice versa, or that a single enzyme complex carries out both modifications.

Biological and Ecological Functions of 7 Methyl 6 Hexadecenoic Acid

Role in Cellular Membrane Dynamics and Homeostasis

The structure of fatty acids is a critical determinant of their function within cellular membranes. The presence of unsaturation and branched chains can significantly affect the physical properties of the membrane, such as fluidity and flexibility.

Cell membranes are primarily composed of phospholipids (B1166683), which contain fatty acid chains. The packing of these fatty acid tails influences the fluidity of the membrane. Saturated fatty acids, with their straight chains, can pack tightly, leading to more rigid membranes. In contrast, the double bonds in unsaturated fatty acids create kinks, preventing tight packing and thereby increasing membrane fluidity. researchgate.netlibretexts.org The methyl branch in 7-methyl-6-hexadecenoic acid introduces a steric hindrance that further disrupts the orderly packing of acyl chains in the membrane's lipid bilayer. researchgate.net This disruption enhances membrane fluidity, which is crucial for the proper function of membrane-bound proteins and for cellular processes such as transport and signaling. researchgate.netsmolecule.com

Organisms living in cold environments must maintain the fluidity of their cell membranes to ensure proper physiological function. researchgate.nettandfonline.com A key adaptation to low temperatures is the incorporation of fatty acids that lower the melting point of the membrane, a state known as homeoviscous adaptation. researchgate.net this compound plays a significant role in this adaptive process in certain marine organisms.

Research on cold-water corals has revealed that the methyl branch at the C7 position in this compound reduces membrane rigidity, which is a crucial adaptation for survival in low-temperature environments. This fatty acid is particularly abundant in non-symbiotic (azooxanthellate) corals, such as those from the Dendronephthya genus, where it can constitute up to 7.3% of the total fatty acids. mdpi.com In contrast, symbiotic (zooxanthellate) corals have a much lower content of this fatty acid, typically less than or equal to 1.1%. This suggests that this compound may provide a compensatory mechanism for maintaining membrane function in the absence of symbionts, which can be affected by environmental stressors. The increased concentration of this branched-chain fatty acid in azooxanthellate species highlights its importance in adapting to the challenges of their specific ecological niches, including cold-water habitats. mdpi.com

| Organism Type | Presence of Symbionts | This compound Content (% of total fatty acids) | Source |

| Soft Corals (Dendronephthya genus) | Azooxanthellate (Non-symbiotic) | Up to 7.3% | mdpi.com |

| Alcyonarians | Zooxanthellate (Symbiotic) | 1.1 ± 0.7% | mdpi.com |

| Gorgonians | Non-symbiotic | 2.4 ± 1.2% | mdpi.com |

| Hard Corals (Balanophyllia sp., Tubastrea aurea) | Azooxanthellate (Non-symbiotic) | 2.3% | mdpi.com |

| Hard Corals | Zooxanthellate (Symbiotic) | ≤ 0.6% | mdpi.com |

Influence on Membrane Fluidity and Flexibility

Energetic and Nutritional Significance

Lipids are a primary form of energy storage in many organisms. In marine ecosystems, the transfer of energy through the food web is often mediated by the consumption of lipid-rich organisms.

In marine organisms, this compound is thought to function as a lipid energy reserve. Lipids provide a dense source of energy, and the specific fatty acid composition of an organism's reserves can reflect its diet and metabolic needs. researchgate.net The presence of this compound in the oils of sperm whales suggests its role as a stored form of energy in these large marine mammals.

Fatty acids are essential nutrients that are transferred through trophic levels. The fatty acid composition of organisms can serve as a biomarker to trace food web interactions. dal.cadntb.gov.ua this compound has been identified in marine invertebrates and is considered in studies of marine food webs. mdpi.comifremer.fr For instance, it has been found in the fatty acid profiles of freshwater harpacticoid copepods, which are a food source for fish larvae in aquaculture. researchpublish.com The presence of this and other fatty acids in copepods underscores their nutritional importance in aquatic food chains. researchpublish.com

| Organism | Context | Finding | Source |

| Freshwater Harpacticoid Copepod (Onychocamptus mohammed) | Wild Sample | 0.20±0.13% of 6-Hexadecenoic acid, 7-methyl,methyl ester (Z) | researchpublish.com |

| Freshwater Harpacticoid Copepod (Onychocamptus mohammed) | Cultured Sample | 0.11±0.01% of 6-Hexadecenoic acid, 7-methyl,methyl ester (Z) | researchpublish.com |

| Shrimp (Plesionika longirostris) | Waste (Head and Carapace) | 0.38% of this compound | unipa.it |

| Ocean Sunfish (Mola mola) | Lipids | Presence of 7-methyl-7-hexadecenoic acid, indicating jellyfish diet | dal.cad-nb.info |

Function as a Lipid Energy Reserve in Marine Systems

Modulation of Biological Processes (General Academic Discussion)

The unique structure of this compound suggests it may have roles beyond membrane dynamics and energy storage. Fatty acids and their derivatives are known to act as signaling molecules in various biological pathways. smolecule.com While specific signaling roles for this compound are not yet fully elucidated, its presence in diverse marine invertebrates like sponges and sea cucumbers (holothurians) points to a broad, though not fully understood, physiological significance. mdpi.com For example, new fatty acids, including this compound (at 0.4%), were identified in the phospholipids of the sea cucumber Holothuria mexicana. mdpi.com The origin of some of these unusual fatty acids is potentially bacterial, highlighting the intricate biochemical links within marine ecosystems. mdpi.com Further research is needed to uncover the specific ways in which this compound may modulate biological processes in the organisms in which it is found.

Regulation of Metabolic Pathways (General Discussion)

While direct research on the specific role of this compound in regulating metabolic pathways is limited, the broader class of monounsaturated fatty acids (MUFAs), to which it belongs, is known to be deeply involved in metabolic processes. Fatty acids are essential for energy storage and as building blocks for cellular membranes. The transformation of saturated fatty acids, like palmitic acid, into MUFAs is a critical step in cellular metabolism, catalyzed by desaturase enzymes. mdpi.com This conversion is vital for maintaining the fluidity and permeability of cell membranes. mdpi.com

The metabolism of palmitic acid can follow different desaturase pathways, leading to various positional isomers of hexadecenoic acid, including the n-7, n-9, and n-10 series. mdpi.com For instance, delta-9 desaturase converts palmitic acid to palmitoleic acid (9-cis-16:1), while delta-6 desaturase produces sapienic acid (6-cis-16:1). plos.org Another isomer, 7-cis-hexadecenoic acid (16:1n-9), is formed through the beta-oxidation of oleic acid. mdpi.complos.org The balance between these pathways is emerging as a key factor in health and disease. mdpi.com

Studies on related hexadecenoic acid isomers provide insights into potential metabolic roles. Palmitoleic acid, for example, has been identified as a "lipokine," a lipid hormone that can stimulate insulin (B600854) action in muscles and inhibit fat production in the liver. plos.org It also plays a role in preventing high-fat-induced pro-inflammatory responses in macrophages. plos.org Given the structural similarities, it is plausible that this compound could also participate in metabolic signaling and regulation, although specific research is needed to confirm this.

Influence on Inflammation Pathways (General Discussion)

Several positional isomers of hexadecenoic acid have demonstrated anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammation. nih.gov Palmitoleic acid (9-cis-16:1) and its isomers are known to possess anti-inflammatory effects. nih.govatamanchemicals.com Specifically, 7-cis-hexadecenoic acid (hypogeic acid) has shown strong anti-inflammatory actions on monocytes and macrophages. nih.gov Sapienic acid (6-cis-16:1) also exhibits anti-inflammatory activity, though often at higher concentrations than its isomers. nih.gov

Research on 7-cis-hexadecenoic acid (16:1n-9) has revealed that it can protect against excessive immune responses. balsinde.org This fatty acid is incorporated into cellular lipids, and its anti-inflammatory effects are dependent on this incorporation. balsinde.org The release of hexadecenoic acids from macrophage cell membranes during an inflammatory response is a regulated process, primarily mediated by the enzyme calcium-independent group VIA phospholipase A2. nih.gov The released fatty acids can then be converted into other lipid mediators with known anti-inflammatory properties. nih.gov While direct evidence for this compound is lacking, the established anti-inflammatory roles of its close structural relatives strongly suggest it may also participate in these pathways.

Modulation of Immune Responses (General Discussion)

The influence of fatty acids on the immune system is well-documented, with many acting as immunomodulators. semanticscholar.orgresearchgate.net They can either enhance the body's defense mechanisms or suppress abnormal immune reactions. semanticscholar.org For example, palmitoleic acid has been shown to have a suppressive effect on the immune system by reducing the proliferation of lymphocytes and decreasing the production of inflammatory cytokines. atamanchemicals.com This is characterized by a reduction in Th1 and Th17 responses. atamanchemicals.com

Long-chain fatty acids are known to modulate the immune system through various mechanisms, including the regulation of cytokine expression, such as IL-6. researchgate.net Phytochemicals, including fatty acids, can influence both humoral and cell-mediated immune responses. researchgate.net Given that deep-sea fish lipids, which are rich in various fatty acids, play a role in the inflammation and immune process, it is conceivable that this compound, found in marine organisms, could also have immunomodulatory functions. acs.org However, specific studies on this compound are needed to determine its precise role in modulating immune responses.

Ecological Interactions and Biomarker Potential

Role in Inter-species Interactions

This compound has been identified in various marine organisms and is thought to play a role in ecological interactions. The presence of this and other unusual fatty acids in the lipids of marine organisms can be indicative of specific dietary relationships. For instance, the discovery of trans-6-hexadecenoic acid and 7-methyl-7-hexadecenoic acid in the ocean sunfish (Mola mola) pointed towards a diet that includes jellyfish. dal.cadntb.gov.ua This suggests that this compound could serve as a trophic marker, helping to trace food web connections. dal.ca

The fatty acid composition of an organism is largely influenced by its diet, as many fatty acids are deposited directly from dietary sources. dal.ca Therefore, the presence of a unique fatty acid like this compound in a predator can indicate the consumption of prey that synthesizes or accumulates this compound. This principle is fundamental to using fatty acids as tracers in aquatic food webs. dal.ca

Utilization as Chemical Tracers or Signature Lipids in Marine Organic Geochemistry

The analysis of specific lipid components, including fatty acids, is a valuable tool for organic geochemists and marine chemists to determine the sources of organic matter in the marine environment. ifremer.fr The characterization of unusual fatty acids like this compound can provide "signature lipids" or chemical tracers that are unique to certain organisms or environmental conditions. ifremer.fr

The presence of monounsaturated fatty acids in oceanic particulate matter has been used to trace the transport, transformation, and remineralization of organic material. ifremer.fr Different isomers of hexadecenoic acid have been detected in various seawater samples, with their relative abundances varying between different water masses. ifremer.fr The occurrence of these specific fatty acids can suggest contributions from particular sources, such as marine invertebrates or bacteria. ifremer.fr For example, 7(Z)-hexadecenoic acid has been isolated from autotrophic bacterial cultures, indicating a potential origin from sulfide-oxidizing or nitrite-oxidizing bacteria like Nitrospira. caymanchem.com

Table 1: Distribution of this compound and Related Fatty Acids in Marine Organisms

| Organism | Fatty Acid(s) Identified | Potential Significance | Reference(s) |

| Ocean sunfish (Mola mola) | trans-6-hexadecenoic acid, 7-methyl-7-hexadecenoic acid | Dietary marker for jellyfish consumption. | dal.cadntb.gov.ua |

| Senegalese Gorgonian (Leptogorgia piccola) | This compound, 10-methyl-6-hexadecenoic acid, 7,9-dimethyl-6-hexadecenoic acid, 10-methyl-6,9-heptadecadienoic acid | Presence of novel branched-chain fatty acids. | researchgate.net |

| Caribbean sea cucumber (Holothuria mexicana) | (6Z)-7-methyloctadec-6-enoic acid | Found in the phospholipid fraction. | researchgate.net |

| Marine sponge (Desmapsama anchorata) | 7-methyl-8-hexadecenoic acid | Identification of a novel fatty acid. | researchgate.net |

| Non-symbiotic corals (Dendronephthya spp.) | This compound | Higher abundance compared to symbiotic corals, suggesting a role in membrane fluidity adaptation. |

Analytical and Characterization Methodologies for 7 Methyl 6 Hexadecenoic Acid Research

Extraction and Isolation Techniques

The initial step in studying 7-methyl-6-hexadecenoic acid involves its extraction from the biological matrix and subsequent isolation from other lipid components.

Standardized Lipid Extraction Protocols (e.g., Bligh and Dyer)

The Bligh and Dyer method is a widely recognized and frequently utilized protocol for the total extraction of lipids, including this compound, from wet tissues. gerli.comvliz.be This technique employs a specific ratio of chloroform (B151607), methanol (B129727), and water (initially 1:2:0.8, v/v/v) to create a single-phase system that effectively disrupts cell membranes and solubilizes lipids. vliz.beawi.de The sample is homogenized in this monophasic mixture. vliz.be Subsequently, the addition of more chloroform and water induces a phase separation, resulting in a lower chloroform layer containing the extracted lipids and an upper aqueous methanol layer. gerli.comawi.de The lipid-containing chloroform layer is then collected for further analysis. gerli.com

This method is particularly advantageous as it is rapid and uses a reduced solvent-to-sample ratio compared to other techniques like the Folch method. vliz.be An acidic modification of the Bligh and Dyer method, involving the addition of HCl, has been shown to improve the extraction efficiency of total fatty acids, especially polyunsaturated fatty acids, from certain matrices. wiley.com

Optimization for Diverse Biological Matrices (e.g., High Phenolic Content)

When extracting lipids from complex biological matrices, such as plant tissues or certain marine organisms, modifications to standard protocols are often necessary. mdpi.com Plant samples, for instance, can have high concentrations of phenolic compounds, which may interfere with lipid recovery. nih.gov In such cases, optimizing the solvent ratios is crucial for efficient extraction.

For matrices with high phenolic content, alternative and greener extraction methods are also being explored. Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) is a promising technique. mdpi.comnih.gov While SC-CO2 is ideal for non-polar lipids, its solvating power for more polar compounds like phenolics can be enhanced by adding co-solvents such as ethanol (B145695). nih.govresearchgate.net This allows for the sequential or simultaneous extraction of different classes of compounds. Another approach for wet samples like microalgae is the use of liquefied dimethyl ether (DME), which can effectively extract lipids and other high-value compounds without the need for energy-intensive drying. mdpi.com The choice of extraction method and the need for optimization depend heavily on the specific composition of the biological matrix being analyzed. nih.gov

Purification Strategies (e.g., Silica (B1680970) Gel Chromatography)

Following extraction, the crude lipid extract contains a mixture of various lipid classes. To isolate this compound, purification is necessary. A common and effective method is silica gel column chromatography. google.com In this technique, the lipid extract is applied to a column packed with silica gel. google.comresearchgate.net

A solvent system, typically a gradient of hexane (B92381) and ethyl acetate, is then passed through the column. google.com The different lipid classes separate based on their polarity, with less polar compounds eluting first. By carefully collecting the fractions, it is possible to isolate the fatty acid fraction containing this compound. awi.degoogle.com The purity of the isolated fractions can be monitored using thin-layer chromatography (TLC). iomcworld.com

Chromatographic Separation and Detection

Once the fatty acid fraction is isolated, chromatographic techniques are employed for the separation, identification, and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Positional Isomer Distinction

Distinguishing this compound from its positional isomers (e.g., isomers with the methyl group or double bond at different locations) is a significant analytical challenge, as these compounds often have very similar properties and can co-elute in GC analysis. nih.govacs.orgrsc.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful solution. creative-proteomics.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC), particularly with reversed-phase columns, can often achieve baseline separation of closely related fatty acid isomers that are difficult to resolve by GC. researchgate.netnih.gov Following chromatographic separation, tandem mass spectrometry (MS/MS) is employed. In this process, the specific isomer's molecular ion is isolated and then fragmented through collision-induced dissociation (CID) or other advanced techniques like radical-directed dissociation (RDD). rsc.org

Standard CID often fails to provide fragments that can definitively locate a methyl branch or a double bond. rsc.orgrsc.org Therefore, specialized MS/MS strategies are used. These may involve chemical derivatization to create a charge-tagged molecule that fragments more informatively, or advanced fragmentation methods that induce cleavage along the fatty acid chain. nih.govsciex.com For instance, RDD can generate a series of fragments with a characteristic 28 Da spacing around the branching point, allowing for unambiguous assignment of the methyl group's position. uow.edu.aursc.org

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective method used for the qualitative assessment of sample purity. libretexts.org In the context of this compound, TLC is used to separate it from other lipid classes, such as triglycerides, sterols, or phospholipids (B1166683), based on differences in polarity. aocs.org

A sample is spotted onto a plate coated with a stationary phase, typically silica gel, and developed in a mobile phase, such as a mixture of hexane and diethyl ether. aocs.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds remain closer to the origin. By comparing the sample to a pure standard on the same plate, the presence of impurities can be visually detected as separate spots.

For more detailed analysis of unsaturated fatty acid mixtures, argentation TLC (Ag-TLC), where the silica gel is impregnated with silver nitrate, is particularly useful. This technique separates fatty acids not just by polarity but also based on the number, position, and configuration (cis/trans) of their double bonds, making it a valuable tool for assessing the isomeric purity of this compound. aocs.org

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR for Stereochemical Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H-NMR: The proton NMR spectrum gives quantitative information and reveals the connectivity of protons. Key signals for this compound include the olefinic protons of the double bond (–CH=CH–), which typically appear in the δ 5.2–5.5 ppm region. nih.gov The precise chemical shift and coupling constants of these protons are highly dependent on the stereochemistry of the double bond, allowing for the confirmation of the cis or trans configuration. numberanalytics.com Other characteristic signals include those for the methyl branch, allylic protons adjacent to the double bond, and the aliphatic chain protons. aocs.org

¹³C-NMR: The carbon NMR spectrum shows a distinct signal for each unique carbon atom. This allows for confirmation of the total carbon count and provides information on the nature of each carbon (carboxyl, olefinic, aliphatic, methyl). The chemical shifts of the olefinic carbons are particularly diagnostic for determining the cis/trans geometry of the double bond.

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~5.3 | Olefinic proton (-CH=) |

| ¹H | ~2.0 | Allylic protons (-CH₂-C=) |

| ¹H | ~1.6 | Methyl group protons on double bond (C=C-CH₃) |

| ¹H | ~0.9 | Terminal methyl group protons (-CH₃) |

| ¹³C | ~180 | Carboxyl carbon (-COOH) |

| ¹³C | ~120-140 | Olefinic carbons (-C=C-) |

| ¹³C | ~20-35 | Aliphatic carbons (-CH₂-) |

| ¹³C | ~15-25 | Methyl branch carbon (-CH₃) |

This table provides generalized chemical shift ranges. Precise values depend on the solvent and specific molecular geometry.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., GC-FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. aocs.org For this compound, IR spectroscopy can confirm the presence of its key structural features. Combining GC with Fourier-transform IR (GC-FTIR) allows for the acquisition of an IR spectrum for a specific compound as it elutes from the GC column. nih.gov

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid |

| 2960–2850 | C–H stretch | Aliphatic CH₂, CH₃ |

| ~3010 | =C–H stretch | Alkene (cis isomer) nih.gov |

| 1725–1700 | C=O stretch | Carboxylic Acid |

| 1680–1640 | C=C stretch | Alkene |

This table outlines the characteristic IR absorption bands for the functional groups present in this compound.

Quantitative Methodologies and Calibration

Accurate quantification of this compound is crucial for understanding its biological roles and distribution. Quantitative analysis is typically performed using GC-MS or LC-MS techniques. nih.govspringernature.com

The most common approach involves the use of an external calibration curve. nerc.ac.uknih.gov This is created by analyzing a series of standard solutions containing known concentrations of a pure this compound standard. The instrument's response (e.g., peak area) is plotted against the concentration, generating a linear regression curve. jppres.com The peak area of the analyte in an unknown sample is then measured, and its concentration is calculated from the calibration curve.

To improve accuracy and precision, an internal standard (IS) is almost always used. nih.govresearchgate.net An IS is a compound with similar chemical characteristics to the analyte but is not naturally present in the sample. A known amount of the IS is added to all standards and unknown samples at the beginning of the sample preparation process. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations in sample volume, extraction efficiency, or instrument response can be corrected for, leading to more reliable and reproducible quantitative results. For mass spectrometry-based quantification, deuterated analogues of the fatty acid are often preferred as internal standards. nih.gov

Synthetic Approaches and Derivatives of 7 Methyl 6 Hexadecenoic Acid

Laboratory Synthesis of 7-Methyl-6-hexadecenoic Acid and Analogues

The creation of this compound in the laboratory involves precise chemical reactions designed to control the molecule's structure, particularly the geometry of the double bond and the chirality at the methyl-branched center.

Stereoselective synthesis is crucial for producing specific isomers of this compound, as the geometric configuration—either (E) for trans or (Z) for cis—significantly influences the compound's physical and biological properties.

The Claisen orthoester rearrangement, also known as the Johnson-Claisen rearrangement, is a powerful and reliable method for constructing carbon-carbon bonds with a high degree of stereoselectivity. bioinfopublication.orgwikipedia.org This reaction is particularly effective for synthesizing the (E)-isomer of γ,δ-unsaturated esters, which are precursors to the final fatty acid. numberanalytics.com

The synthesis begins with an allylic alcohol, which reacts with an orthoester like triethyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid. wikipedia.org The reaction proceeds through a concerted, heat-induced wikipedia.orgwikipedia.org-sigmatropic rearrangement. bioinfopublication.org The stereochemical outcome is dictated by a highly ordered, chair-like six-membered transition state, which preferentially leads to the formation of a trans-trisubstituted double bond, achieving greater than 95% (E)-selectivity.

For the synthesis of (E)-7-Methyl-6-hexadecenoic acid, a multi-step process is employed:

Aldol (B89426) Condensation : The process starts with methyl vinyl ketone, which undergoes an aldol condensation with diethyl oxalate (B1200264) to create a β-keto ester intermediate.

Orthoester Formation : This intermediate is then treated with triethyl orthoacetate under acidic conditions to form the necessary orthoester precursor.

Rearrangement : The orthoester is heated to induce the Claisen rearrangement, yielding a γ,δ-unsaturated ester with the desired (E)-configuration at the C6-C7 double bond.

Hydrolysis : The resulting ester is hydrolyzed using a base like aqueous potassium hydroxide, followed by acidification to produce the final (E)-7-Methyl-6-hexadecenoic acid.

| Step | Reactants | Key Conditions | Outcome | Selectivity |

| 1 | Methyl vinyl ketone, Diethyl oxalate | Aldol Condensation | β-keto ester intermediate | N/A |

| 2 | β-keto ester, Triethyl orthoacetate | Acidic conditions | Orthoester precursor | N/A |

| 3 | Orthoester precursor | Heating (140–160°C) | (E)-γ,δ-unsaturated ester | >95% (E) |

| 4 | (E)-γ,δ-unsaturated ester | 1. Aqueous KOH, ethanol2. Acidification | (E)-7-Methyl-6-hexadecenoic acid | >95% |

To achieve the (Z)- or cis-isomer of this compound, the Wittig reaction is a commonly used method. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide) to form an alkene. organic-chemistry.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

For producing (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org These reactive ylides are generated by treating a primary alkyl phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂). masterorganicchemistry.com The reaction proceeds rapidly through an oxaphosphetane intermediate, which preferentially decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The use of non-stabilized ylides can result in a Z/E selectivity greater than 90/10. google.com

The synthesis of (Z)-7-Methyl-6-hexadecenoic acid via the Wittig reaction would involve:

Ylide Preparation : A suitable phosphonium salt is deprotonated with a strong base to form the non-stabilized ylide. masterorganicchemistry.com

Olefinatio n: The ylide is reacted with a corresponding aldehyde to form the C6-C7 double bond with (Z)-selectivity.

Purification and Conversion : The resulting product is then purified and converted to the final carboxylic acid if necessary.

| Reaction | Key Components | Base | Stereochemical Outcome |

| Wittig Reaction | Aldehyde, Non-stabilized phosphorus ylide | Strong base (e.g., n-BuLi, NaNH₂) | Predominantly (Z)-alkene organic-chemistry.org |

Since this compound contains a chiral center at the C7 position, its synthesis often results in a racemic mixture (an equal mixture of both enantiomers). To isolate a single enantiomer, chiral resolution techniques are employed. A highly effective and environmentally benign method is lipase-catalyzed kinetic resolution. chemrxiv.org

This technique relies on the ability of enzymes, specifically lipases, to selectively catalyze the esterification or hydrolysis of one enantiomer at a much faster rate than the other. chemrxiv.orgalmacgroup.com Candida antarctica lipase (B570770) B (CAL-B) is a particularly robust and widely used enzyme for this purpose due to its high tolerance for various substrates and excellent enantioselectivity. researchgate.netresearchgate.net

In a typical resolution process via esterification, the racemic fatty acid is reacted with an alcohol in a non-aqueous solvent. The lipase selectively converts one enantiomer into its ester, leaving the other enantiomer as an unreacted acid. chemrxiv.org The resulting ester and the remaining acid can then be separated. The choice of solvent and reaction temperature are critical parameters that can be optimized to achieve high enantiomeric excess. chemrxiv.org

| Technique | Biocatalyst | Principle | Outcome |

| Lipase-Catalyzed Esterification | Candida antarctica lipase B (CAL-B) | Enantioselective esterification of a racemic acid | Separation of enantiomers (one as an ester, one as an acid) chemrxiv.org |

Stereoselective Synthesis Methodologies

Claisen Orthoester Rearrangement for (E)-Selectivity

Naturally Occurring Derivatives and Metabolites

This compound and related compounds are found in various natural sources, often as part of complex lipid mixtures. Their most common derivatives are esters, particularly methyl esters, which are frequently used for analysis via gas chromatography.

Methyl esters of fatty acids are common in nature and are also the form in which fatty acids are typically analyzed. The methyl ester of (Z)-7-Methyl-6-hexadecenoic acid has been identified and cataloged. nih.gov Beyond this specific compound, a variety of related C16 hexadecenoic acid methyl esters and their parent acids are known to occur in biological systems. These isomers differ in the position of the double bond or the presence of branching.

Some notable examples include:

Methyl (Z)-hexadec-7-enoate : This is the methyl ester of cis-7-hexadecenoic acid, a positional isomer of the title compound's parent acid. It is found in various bacteria and algae. nih.govcaymanchem.com

Methyl hexadecanoate (B85987) (Methyl palmitate) : The saturated counterpart, derived from palmitic acid, is one of the most common fatty acid methyl esters in nature. foodb.ca

Sapienic Acid (6-cis-Hexadecenoic acid) : This fatty acid is the most abundant fatty acid in human skin sebum and is formed from palmitic acid by the delta-6 desaturase enzyme. plos.org

Palmitoleic Acid (9-cis-Hexadecenoic acid) : A well-known lipokine, this fatty acid is formed from palmitic acid via the delta-9 desaturase enzyme. plos.org

The presence and relative abundance of these and other fatty acid methyl esters can serve as biomarkers for specific organisms or metabolic pathways. caymanchem.comsci-hub.se

| Compound Name | Molecular Formula | Common Natural Sources/Significance |

| Methyl (Z)-7-methyl-6-hexadecenoate | C₁₈H₃₄O₂ | Derivative of the title compound |

| Methyl (Z)-hexadec-7-enoate | C₁₇H₃₂O₂ nih.gov | Metabolite in plants, fungi, and algae nih.gov |

| Methyl hexadecanoate | C₁₇H₃₄O₂ foodb.ca | Common fatty acid methyl ester in many organisms foodb.ca |

| Sapienic acid (6-cis-Hexadecenoic acid) | C₁₆H₃₀O₂ | Abundant in human skin sebum plos.org |

| Palmitoleic acid (9-cis-Hexadecenoic acid) | C₁₆H₃₀O₂ | Lipokine involved in metabolic regulation plos.org |

Analogous Branched Fatty Acids Identified in Biological Systems

Branched-chain fatty acids (BCFAs) are a diverse group of lipids found across various biological systems, from bacteria to mammals. Structurally similar to this compound, these molecules often feature one or more methyl groups along their acyl chains. They play critical roles in cellular function, particularly in modulating the physical properties of cell membranes. Research has identified several key classes of analogous BCFAs, including iso- and anteiso-fatty acids, tuberculostearic acid, and phytanic acid, each with distinct sources and physiological significance.

Common Classes of Branched-Fatty Acids

BCFAs are integral components of cellular lipids in numerous organisms. The position and number of methyl branches influence their physical properties, such as their melting point and the fluidity of the membranes they integrate into.

Iso- and Anteiso-Fatty Acids: These are among the most common BCFAs, primarily found in bacteria. nih.govnih.gov Iso-fatty acids have a methyl branch on the penultimate carbon (second to last) of the acyl chain, while anteiso-fatty acids have a branch on the antepenultimate carbon (third to last). plos.orgnih.gov These structures are crucial for bacteria to maintain membrane fluidity, especially in response to environmental changes like temperature fluctuations. usda.govacs.org For instance, the foodborne pathogen Listeria monocytogenes has a membrane composed of over 90% BCFAs, with the proportion of anteiso-C15:0 increasing at low temperatures to enhance membrane fluidity. usda.gov Similarly, bacteria of the genus Bacillus are well-known for their high content of iso- and anteiso-fatty acids. asm.orgresearchgate.net The biosynthesis of these fatty acids typically uses branched-chain amino acids or their corresponding α-keto acids as primers. asm.orgfrontiersin.org

Tuberculostearic Acid (TBSA): Tuberculostearic acid, or 10-methyloctadecanoic acid, is a C19 methyl-branched saturated fatty acid. asm.orgwikipedia.org It was first identified in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. wikipedia.org Its presence is abundant and specific to the Mycobacterium genus, making it a valuable biomarker for diagnosing tuberculosis infections. asm.orgacs.orgbiorxiv.org Research has shown that TBSA plays a significant role in regulating the organization of the mycobacterial plasma membrane. asm.orgnih.gov A specific enzyme, Cfa, was identified as the methyltransferase responsible for the synthesis of TBSA from an oleic acid precursor. asm.orgnih.gov This function is critical for the pathogen's ability to survive within its human host. nih.gov

Phytanic Acid and Pristanic Acid: Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) and its derivative, pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), are polymethylated BCFAs found in the human diet. researchgate.net They are sourced from the consumption of dairy products, ruminant fats, and certain fish. researchgate.netnih.gov Their origin traces back to the microbial breakdown of phytol (B49457), a component of chlorophyll, in the gut of ruminant animals. researchgate.net In humans, phytanic acid is a natural ligand for transcription factors like PPAR-α and retinoid X receptor (RXR), which are involved in regulating metabolism. researchgate.net An accumulation of phytanic acid in the body is a hallmark of Refsum disease, a peroxisomal disorder where the α-oxidation pathway required to break down this fatty acid is deficient. researchgate.netnih.gov

The study of these analogous compounds provides insight into the diverse roles of branched-chain fatty acids in biology, from fundamental membrane architecture in bacteria to metabolic regulation and disease in humans.

Data on Analogous Branched Fatty Acids

The following table summarizes key information on prominent branched fatty acids found in nature that are analogous to this compound.

| Compound Class | Example Compound | Structural Description | Biological System/Source | Key Research Findings |

|---|---|---|---|---|

| Iso-Fatty Acids | 14-methylpentadecanoic acid (Isopalmitic acid) | Methyl group on the penultimate carbon of the fatty acid chain. | Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes). nih.govusda.govplos.org | Major components of bacterial membranes, contributing to membrane fluidity and adaptation to environmental stress. nih.govusda.gov |

| Anteiso-Fatty Acids | 12-methyltetradecanoic acid (anteiso-C15:0) | Methyl group on the antepenultimate carbon of the fatty acid chain. | Bacteria (e.g., Listeria monocytogenes, Bacillus spp.), Rumen fluid. plos.orgusda.gov | The ratio of iso- to anteiso-fatty acids often changes with growth temperature to maintain optimal membrane fluidity. usda.gov Predominantly (S)-enantiomers are formed from isoleucine. plos.org |

| Mid-Chain Methyl-Branched Fatty Acids | Tuberculostearic Acid (10-methyloctadecanoic acid) | Saturated C19 fatty acid with a methyl group at the C-10 position. | Mycobacterium species (e.g., M. tuberculosis, M. smegmatis). asm.orgwikipedia.org | Functions as a biomarker for tuberculosis. acs.org Plays a crucial role in controlling the lateral partitioning and organization of the mycobacterial cell membrane. asm.orgnih.gov |

| Polymethylated Fatty Acids | Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid) | Saturated C20 fatty acid with methyl groups at positions 3, 7, 11, and 15. | Human diet (dairy products, ruminant meat, fatty fish). researchgate.netnih.gov Originates from microbial breakdown of phytol in ruminants. researchgate.net | Acts as a ligand for PPAR and RXR nuclear receptors, influencing gene expression. researchgate.net Accumulates in patients with Refsum disease. nih.gov |

| Polymethylated Fatty Acids | Pristanic Acid (2,6,10,14-tetramethylpentadecanoic acid) | Saturated C19 fatty acid with methyl groups at positions 2, 6, 10, and 14. | Metabolite of phytanic acid in humans. nih.gov | Formed via α-oxidation of phytanic acid and is further degraded by peroxisomal β-oxidation. nih.gov Accumulates in certain peroxisomal disorders. nih.gov |

Comparative Lipidomics and Structure Activity Relationships with Analogues

Positional and Geometrical Isomers of Hexadecenoic Acids

The structural arrangement of atoms within a fatty acid molecule significantly influences its physical and biological properties. This is particularly evident when comparing 7-Methyl-6-hexadecenoic acid with its various positional and geometrical isomers.

This compound is a branched-chain monounsaturated fatty acid. Its structure is defined by a methyl group attached to the seventh carbon and a double bond between the sixth and seventh carbons. This unique structure sets it apart from its unbranched isomers.

cis-7-Hexadecenoic acid (16:1n-9) : This is a positional isomer of palmitoleic acid. researchgate.net Unlike this compound, it is a straight-chain fatty acid with a double bond at the seventh carbon. caymanchem.com It has been identified in phagocytic cells and is noted for its anti-inflammatory properties. researchgate.net

Sapienic acid (6-cis-Hexadecenoic acid, 16:1n-10) : This fatty acid has its double bond at the sixth carbon position. nih.govebi.ac.uk It is a major component of human sebum and is involved in the skin's defense against pathogens. ebi.ac.ukresearchgate.net The key distinction from this compound is the absence of the methyl group and the specific cis configuration of the double bond. nih.gov

Palmitoleic acid (9-cis-Hexadecenoic acid, 16:1n-7) : As one of the most common hexadecenoic acid isomers, palmitoleic acid has a cis double bond at the ninth carbon. wikipedia.orgatamanchemicals.com It is biosynthesized from palmitic acid and is a constituent of human adipose tissue. wikipedia.org Its structure lacks the methyl branch seen in this compound.

The following table summarizes the structural differences between these isomers.

| Feature | This compound | cis-7-Hexadecenoic acid | Sapienic Acid | Palmitoleic Acid |

| Double Bond Position | C6-C7 | C7-C8 | C6-C7 | C9-C10 |

| Methyl Branch | Yes, at C7 | No | No | No |

| Molecular Formula | C17H32O2 | C16H30O2 | C16H30O2 | C16H30O2 |

This table provides a comparative overview of the structural features of this compound and its isomers.

The presence of a methyl group and the location of the double bond have a profound impact on the three-dimensional shape of a fatty acid. In this compound, the methyl branch at the C7 position introduces a kink in the acyl chain. acs.orgacs.org This branching disrupts the linear packing that is characteristic of straight-chain saturated fatty acids, leading to an increase in membrane fluidity. acs.orgoup.com

Molecular dynamics simulations have shown that methyl branching, in general, reduces the condensation of lipids, decreases the thickness of the lipid bilayer, and lowers the ordering of the acyl chains. acs.orgacs.orgnih.gov The specific position of the methyl group is crucial; the effect on membrane properties varies depending on where the branch is located along the chain. acs.orgacs.org The double bond between C6 and C7 further contributes to the non-linear conformation of the molecule. The cis or trans geometry of this double bond also plays a role, with a cis bond introducing a more pronounced bend than a trans bond.

Differentiation from cis-7-Hexadecenoic Acid, 6-cis-Hexadecenoic Acid (Sapienic Acid), 9-cis-Hexadecenoic Acid (Palmitoleic Acid)

Comparison with Other Methyl-Branched Fatty Acids

To further understand the structure-function relationship of this compound, it is useful to compare it with other methyl-branched fatty acids that differ in chain length or the position of the methyl group.

A longer-chain analogue of this compound is 7-Methyl-6-octadecenoic acid. This fatty acid has a similar structure, with a methyl group at the seventh carbon and a double bond at the sixth position, but it has an 18-carbon backbone instead of a 16-carbon one. nih.gov This novel fatty acid was identified in the phospholipid composition of Holothuria mexicana. nih.gov While both share the same methyl branch and double bond location relative to the carboxyl group, the increased chain length of the octadecenoic analogue would generally be expected to increase its melting point and affect how it incorporates into and influences the properties of cell membranes.

The precise location of the methyl branch significantly alters a fatty acid's properties. The gorgonian Leptogorgia piccola has been found to contain several unusual branched-chain fatty acids, including 10-Methyl-6-hexadecenoic acid and 7,9-dimethyl-6-hexadecenoic acid, in addition to this compound. researchgate.net

10-Methyl-6-hexadecenoic acid : In this isomer, the methyl group is shifted to the tenth carbon. This change in position would alter the molecule's conformation and its interactions within a lipid bilayer, although it still contributes to membrane fluidity.

7,9-dimethyl-6-hexadecenoic acid : This fatty acid features two methyl groups, at the seventh and ninth carbons. The presence of multiple methyl groups further disrupts the packing of the acyl chains. acs.org If the methyl groups are sufficiently spaced, their effects on the membrane can be additive, leading to a greater increase in fluidity compared to a monomethyl-branched fatty acid. acs.org

The following table outlines the structural variations among these methyl-branched fatty acids.

| Compound | Carbon Chain Length | Double Bond Position(s) | Methyl Branch Position(s) |

| This compound | 16 | C6-C7 | C7 |

| 7-Methyl-6-octadecenoic acid | 18 | C6-C7 | C7 |

| 10-Methyl-6-hexadecenoic acid | 16 | C6-C7 | C10 |

| 7,9-dimethyl-6-hexadecenoic acid | 16 | C6-C7 | C7, C9 |

This interactive table allows for a comparison of the structural characteristics of this compound and its analogues.

Longer-Chain Analogues (e.g., 7-Methyl-6-octadecenoic acid)

Structure-Function Correlation in Biological Activity (General Academic Principles)

The biological activity of fatty acids is intrinsically linked to their chemical structure. Several key structural features determine their function:

Chain Length : The length of the carbon chain affects the fatty acid's melting point, solubility, and how it is metabolized and incorporated into complex lipids.

Degree and Position of Unsaturation : The presence, number, and location of double bonds are critical. Double bonds introduce kinks into the hydrocarbon chain, which increases the fluidity of cell membranes. The position of the double bond also determines the fatty acid's metabolic pathway and its biological effects. For instance, the different biological roles of omega-3, omega-6, and omega-9 fatty acids are a direct consequence of the position of the first double bond from the methyl end of the chain.

Branching : The presence of branches, such as methyl groups, disrupts the orderly packing of fatty acid chains. This disruption lowers the melting point of the fatty acid and increases the fluidity of cell membranes, which is crucial for maintaining membrane function in various environmental conditions, such as low temperatures. acs.orgoup.com The position of the branch is also a key determinant of its effect. acs.org

In the context of this compound, its structure combines a C16 backbone with a double bond at the 6th position and a methyl group at the 7th position. This combination of features suggests a role in modulating membrane fluidity. The methyl group near the double bond creates a significant steric hindrance that prevents tight packing with other lipid molecules, a property that is essential for the survival of certain organisms in specific environments. acs.org The study of such structure-function relationships is fundamental to understanding the diverse roles of fatty acids in biological systems.

Implications of Stereochemistry on Biological Function

The stereochemistry of this compound (7-M-6-HDA), specifically the configuration of the double bond and the chirality of the methyl-branched carbon, significantly influences its biological roles. The geometric isomerism, cis (Z) or trans (E), of the double bond at the C6-C7 position, and the stereoisomerism at the C7 methyl group, dictate the molecule's three-dimensional shape. This, in turn, affects how it integrates into and interacts with biological membranes and enzymes.

A key function influenced by stereochemistry is the regulation of membrane fluidity. In marine organisms, particularly those in cold environments, the cis-isomer of unsaturated fatty acids introduces a kink in the hydrocarbon chain. This prevents tight packing of fatty acids in the cell membrane, thereby increasing membrane fluidity and maintaining cellular function at low temperatures. In contrast, the trans-isomer results in a more linear structure, similar to saturated fatty acids, leading to increased membrane rigidity. For instance, the methyl branch at the C7 position in 7-M-6-HDA has been shown to decrease membrane rigidity in cold-water corals, which is a crucial adaptation for survival in their low-temperature habitats.

The (Z) and (E) isomers of this compound have been identified in the gorgonian Leptogorgia piccola and the marine sponge Desmapsama anchorata. researchgate.net The presence of both isomers suggests distinct biosynthetic pathways or enzymatic modifications that could lead to different physiological effects.

Differential Effects of Fatty Acid Supplementation in Cellular Models

Studies on various cellular models have demonstrated that supplementation with different fatty acids, including isomers of hexadecenoic acid, can lead to distinct cellular responses and alterations in the lipidome. While direct studies on 7-M-6-HDA supplementation are limited, research on its positional isomers, such as palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), provides valuable insights into how structural differences in fatty acids can elicit varied biological effects.

In human phagocytic cells, different isomers of 16:1 are present, and their levels can be modulated by various stimuli. csic.es For example, stimulation with arachidonic acid leads to an increase in 16:1n-9 and 16:1n-7 levels, while 16:1n-10 levels remain unchanged. csic.es This suggests a selective regulation and role for each isomer within the cell. Furthermore, exogenously added 16:1n-10 (sapienic acid) exhibited anti-inflammatory activity in murine macrophages, though at higher concentrations than its isomers 16:1n-7 and 16:1n-9. csic.es

A study on the Caco-2 human colon cancer cell line compared the effects of supplementation with palmitoleic acid, sapienic acid, and palmitic acid. mdpi.com The results showed that the type of fatty acid and its positional isomerism significantly influenced lipid remodeling. Sapienic acid supplementation led to an increase in 8cis-18:1 and the n-10 polyunsaturated fatty acid sebaleic acid (5cis,8cis-18:2), along with a decrease in saturated fats. mdpi.com This remodeling was associated with an increase in membrane fluidity. mdpi.com

These findings underscore the principle that even subtle differences in fatty acid structure, such as the position of a double bond or a methyl group, can result in significant and differential effects on cellular lipid metabolism and function.

Emerging Research Areas and Future Directions in 7 Methyl 6 Hexadecenoic Acid Research

Elucidating Unresolved Aspects of Biosynthetic Pathways

While the presence of 7-methyl-6-hexadecenoic acid has been identified in various organisms, the precise biosynthetic pathways responsible for its formation remain an area of active investigation. The structural hallmark of this fatty acid is a methyl group at the 7th carbon and a double bond between the 6th and 7th carbons. This unique structure suggests a complex enzymatic process for its synthesis.

In marine organisms like corals and sponges, where this compound is notably abundant, its origin is hypothesized to be linked to microbial symbionts. Evidence from studies on organisms like the sea cucumber Holothuria mexicana and the bacterium Vibrio alginolyticus points towards a microbial origin, likely involving bacterial fatty acid synthesis pathways. The stark contrast in its prevalence between marine taxa and its absence in terrestrial plants further underscores the likelihood of marine-specific biosynthetic routes.

Further research is needed to identify the specific enzymes and genetic pathways involved. Key questions remain regarding the mechanism of methyl group insertion at the C7 position and the introduction of the double bond at C6-C7. Understanding these pathways is crucial for comprehending the compound's physiological roles and its unique distribution in nature.

Comprehensive Investigation of Ecological Roles and Biomarker Applications

The distinct distribution of this compound suggests significant ecological roles and potential applications as a biomarker. In marine environments, it is hypothesized to be involved in membrane fluidity adaptation, particularly in organisms inhabiting cold waters. The methyl branch at the C7 position is thought to decrease membrane rigidity, which would be advantageous for survival in low-temperature environments.

A compelling observation is the significantly higher concentration of this compound in non-symbiotic (azooxanthellate) corals, such as Dendronephthya spp., where it can constitute up to 7.3% of total fatty acids, compared to a maximum of 1.1% in symbiotic (zooxanthellate) corals. This suggests a potential compensatory mechanism in corals that lack photosynthetic symbionts. In some marine systems, it may also serve as a lipid energy reserve.

The specific composition and abundance of membrane fatty acids, including this compound, can be utilized to identify specific genera of bacterial populations in various natural environments. caymanchem.com For instance, its non-esterified form has been isolated from autotrophic bacterial cultures associated with sulfate (B86663) accumulation, indicating its origin from a sulfide-oxidizing autotrophic organism. caymanchem.com To date, this fatty acid has been detected in strains of the genus Nitrospira, which are nitrite-oxidizing autotrophic bacteria. caymanchem.com This specificity makes it a promising biomarker for tracking particular microbial communities and their biogeochemical activities. Further research, including cross-species comparisons using advanced analytical techniques, is necessary to fully explore its potential as an ecological indicator and biomarker.

Advanced Lipidomic Profiling and High-Resolution Characterization

The accurate identification and quantification of this compound within complex lipid mixtures necessitates the use of advanced lipidomic profiling and high-resolution characterization techniques. The development of new methodological and technical solutions in lipidomics allows for a detailed examination of cellular lipid profiles. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of fatty acids. To enhance volatility for GC analysis, fatty acids are typically derivatized into their methyl esters (FAMEs). nih.gov In GC-MS analysis of the methyl ester of this compound, the molecular ion [M]⁺ can be observed at an m/z of 282. nih.gov The retention time and fragmentation pattern are used for identification. nih.gov For instance, in one analysis, the methyl ester of this compound had a retention time of 14.77 minutes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative that can often provide higher sensitivity and selectivity, allowing for the determination of a broader range of fatty acids, including novel ones, without the need for derivatization. wiley.com High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is particularly powerful for distinguishing between isomers. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. For the methyl ester of (Z)-7-methyl-6-hexadecenoic acid, specific signals in the NMR spectrum can confirm its structure.

The combination of these high-resolution techniques is crucial for distinguishing this compound from its positional isomers, such as 6-methyl- and 10-methyl-branched analogs, which is essential for accurate biological interpretation.

Exploration of Biological Activities and Mechanisms in in vitro and Model Organism Systems (Excluding Human Clinical Trials)

Emerging research is beginning to uncover the diverse biological activities of this compound in various experimental systems.

Antimicrobial and Antibiofilm Properties

Studies on extracts containing this compound and its derivatives have indicated potential antimicrobial and antibiofilm activities. For example, a methanolic extract of the clam Paratapes undulatus, which was found to contain 32.01% of (Z)-7-hexadecenoic acid, methyl ester, demonstrated notable antibacterial and antibiofilm effects against several pathogenic microbial strains. japsonline.comjapsonline.com The antibacterial activity was evaluated against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae, as well as the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. japsonline.comjapsonline.com The same extract also showed biofilm inhibitory potential against S. aureus, Bacillus subtilis, P. aeruginosa, and E. coli. japsonline.com

While these findings are promising, it is important to note that they are based on extracts containing a mixture of compounds. Further studies using the purified compound are necessary to definitively attribute the observed antimicrobial and antibiofilm properties to this compound and to elucidate its specific mechanisms of action against microbial pathogens.

Anti-inflammatory and Antioxidant Mechanisms